molecular formula C11H11BrO2 B13703300 1-(4-Bromophenyl)cyclopropyl Acetate

1-(4-Bromophenyl)cyclopropyl Acetate

Cat. No.: B13703300
M. Wt: 255.11 g/mol
InChI Key: LKWQFNNNXLDLTD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclopropyl acetate is a cyclopropane-containing ester featuring a brominated aromatic ring. The cyclopropane ring introduces strain, enhancing reactivity, while the bromophenyl group enables participation in cross-coupling reactions .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

[1-(4-bromophenyl)cyclopropyl] acetate

InChI

InChI=1S/C11H11BrO2/c1-8(13)14-11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3

InChI Key

LKWQFNNNXLDLTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)cyclopropyl Acetate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction of aryl bromides with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide . This method produces cyclopropyl arenes in good yields. Another method involves the use of Grignard reagents and aryl bromides under similar conditions .

Industrial Production Methods

Industrial production of 1-(4-Bromophenyl)cyclopropyl Acetate typically involves large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, utilizing efficient catalytic systems and controlled reaction conditions to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclopropyl Acetate involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Comparison with 1-(4-Chlorophenyl)cyclopropyl Acetate (3f)

  • Structural Difference : Replacement of bromine with chlorine at the para position.
  • Impact : The bromine atom (atomic radius: 1.14 Å) provides greater steric bulk and polarizability compared to chlorine (0.99 Å), influencing reactivity in nucleophilic aromatic substitution and photophysical properties .
  • Synthetic Data : Both compounds (3f and 3g) are synthesized via enzymatic cyclopropanation using IC-G3, achieving high diastereo- and enantiocontrol (e.g., 77% yield for bromo-derivative 3g) .

Ethynyl-Functionalized Cyclopropanes

Comparison with 2-(1-((4-Bromophenyl)ethynyl)cyclopropyl)-5-methoxy-1,3-dimethylbenzene (4g)

  • Structural Difference : Ethynyl group replaces the acetate ester.
  • Impact: The ethynyl moiety enables participation in Sonogashira coupling, expanding utility in π-conjugated systems.
  • Physical Properties :
    • Melting point: 74–76°C (vs. liquid or lower-melting esters).
    • Chromatography: Rf = 0.57 (SiO₂, 20:1 pentane:EtOAc) .

Methyl Ester Derivatives

Comparison with Methyl 2-(1-(Bromomethyl)cyclopropyl) Acetate

  • Structural Difference : Bromomethyl substituent vs. bromophenyl.
  • Impact : Bromomethyl enhances electrophilicity, favoring nucleophilic substitution (e.g., SN2 reactions).
  • Physical Properties :
    • Boiling point: 211°C; Density: 1.443 g/cm³ .

Comparison with Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride

  • Structural Difference: Aminomethyl group (as HCl salt) replaces bromophenyl.

Carbamate Derivatives

Comparison with tert-Butyl (1-(4-Bromophenyl)cyclopropyl)carbamate

  • Structural Difference : Carbamate (BOC-protected amine) replaces acetate ester.
  • Impact : Enhanced stability toward hydrolysis; widely used in peptide synthesis and as intermediates.
  • Physical Properties :
    • Molecular weight: 312.2 g/mol; Density: 1.37 g/cm³ (predicted).
    • Storage: Stable at room temperature under dry conditions .

Heterocyclic Derivatives

Comparison with 4-[1-(4-Bromophenyl)cyclopropyl]morpholine

  • Structural Difference : Morpholine ring replaces acetate.
  • Impact : The morpholine moiety improves bioavailability and membrane permeability, common in drug design.
  • Molecular Formula: C₁₃H₁₆BrNO; Molar mass: 282.18 g/mol .

Alcohol Derivatives

Comparison with (1-(4-Bromophenyl)cyclopropyl)methanol

  • Structural Difference : Hydroxyl group replaces acetate.
  • Impact : Increased polarity, enabling hydrogen bonding and oxidation to ketones or aldehydes.
  • Applications : Intermediate for esterification or etherification reactions .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
1-(4-Bromophenyl)cyclopropyl acetate Acetate ester 255.12 Cross-coupling precursor; enzymatic synthesis IC-G3-catalyzed cyclopropanation
1-(4-Chlorophenyl)cyclopropyl acetate Chlorophenyl 210.67 Similar reactivity with lower halogen bulk Enzymatic cyclopropanation
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate Carbamate 312.20 Stable intermediate for drug synthesis BOC-protection strategies
4-[1-(4-Bromophenyl)cyclopropyl]morpholine Morpholine 282.18 Bioavailability enhancement Nucleophilic substitution
Methyl 2-(1-(Bromomethyl)cyclopropyl) acetate Bromomethyl 207.07 Electrophilic alkylation agent Esterification/bromination

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